
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative with a thiophene and a tetrahydronaphthalene group. Sulfonamides are a group of compounds known for their antibiotic properties . Thiophene is a five-membered aromatic ring with one sulfur atom . Tetrahydronaphthalene, also known as tetralin, is a polycyclic hydrocarbon derived from naphthalene by hydrogenation .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophenes can undergo electrophilic aromatic substitution reactions, and sulfonamides can react with bases or acids to form salts .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its derivatives have been studied for their herbicidal activity. The stereochemical structure-activity relationship of these compounds was investigated, revealing that specific isomers demonstrate active forms for herbicidal use (Hosokawa et al., 2001).
Antimicrobial and Anticancer Properties
The compound and its derivatives have shown potential as antimicrobial agents. For instance, certain tetrahydronaphthalene-sulfonamide derivatives exhibited significant in vitro inhibitory activities against bacterial strains and Candida Albicans. Some of these compounds also demonstrated a safety profile towards human normal cells (Mohamed et al., 2021). Additionally, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to the compound , displayed potent cytotoxic activity against human cancer cell lines (Ravichandiran et al., 2019).
Neurological Research
In neurological research, derivatives of this compound have been synthesized for their potential as nerve growth factor (NGF) potentiators. For example, specific sulfonamide derivatives showed promise in enhancing NGF-induced neurite outgrowth, a crucial process in nerve cell development and regeneration (Williams et al., 2010).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving derivatives of this compound have been conducted to understand their interaction with various biological targets. For example, certain derivatives showed potential 1KE4 inhibitor activity, indicating their possible use in targeted therapeutic applications (Vetrivelan, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,16-8-7-14-4-1-2-5-15(14)12-16)19-13-18(9-10-18)17-6-3-11-22-17/h3,6-8,11-12,19H,1-2,4-5,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYAQKYDNWFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
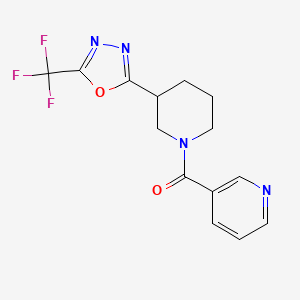
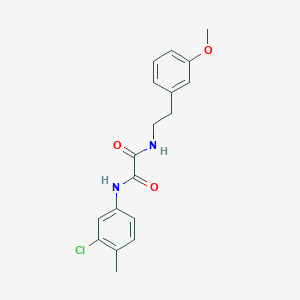
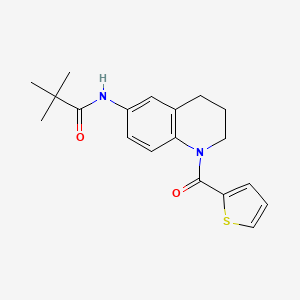

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)
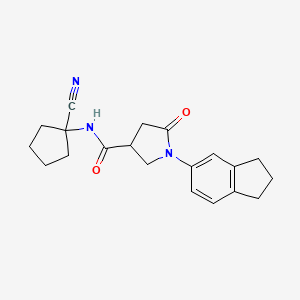
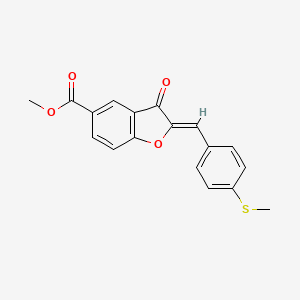
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
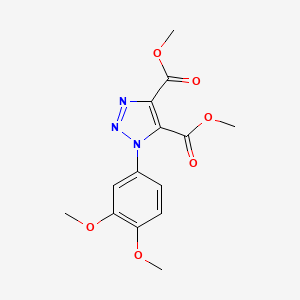

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)